molecular formula C16H12N6O B2802712 (E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol CAS No. 500270-15-5

(E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol

Cat. No.: B2802712
CAS No.: 500270-15-5
M. Wt: 304.313
InChI Key: WUVOBSZNHZDHIR-RQZCQDPDSA-N
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Description

(E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,4-a]phthalazine core, a hydrazone linker, and a phenolic hydroxyl group. Its synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors, followed by cyclization under acidic or thermal conditions.

Properties

IUPAC Name

3-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O/c23-12-5-3-4-11(8-12)9-17-19-15-13-6-1-2-7-14(13)16-20-18-10-22(16)21-15/h1-10,23H,(H,19,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVOBSZNHZDHIR-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN3C2=NN=C3)NN=CC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NN3C2=NN=C3)N/N=C/C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333402
Record name 3-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658690
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

500270-15-5
Record name 3-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol typically involves the condensation of 3-hydroxybenzaldehyde with 2-hydrazinyl-[1,2,4]triazolo[3,4-a]phthalazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The hydrazone linkage can be reduced to a hydrazine using reducing agents like sodium borohydride.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of a hydrazine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazolo-phthalazine derivatives. For instance, compounds derived from phthalazinones reacted with various aldehydes exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives showed enhanced activity against Bacillus subtilis and Staphylococcus aureus, suggesting their potential as antimicrobial agents in pharmaceutical formulations .

Anticancer Properties
Research indicates that triazolo-phthalazine derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of specific cellular pathways. For example, studies have demonstrated that these compounds can inhibit cell proliferation in breast cancer cells by modulating signaling pathways associated with cell survival and death .

Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of triazolo derivatives. These compounds may offer protective benefits against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This property makes them promising candidates for further investigation in the context of neuropharmacology .

Materials Science Applications

Polymer Chemistry
The incorporation of triazolo-phthalazine into polymer matrices has been explored for enhancing material properties. These compounds can serve as cross-linking agents or additives to improve thermal stability and mechanical strength in polymer composites. The unique chemical structure allows for tailored interactions within polymer networks, leading to improved performance characteristics .

Sensors and Electronics
Triazolo-phthalazine derivatives are being investigated for applications in sensor technology due to their electronic properties. Their ability to undergo redox reactions makes them suitable for use in electrochemical sensors designed for detecting environmental pollutants or biological markers .

Agricultural Chemistry Applications

Pesticidal Activity
Studies have shown that certain triazolo-phthalazine derivatives exhibit insecticidal properties. These compounds can disrupt the physiological processes of target pests, making them valuable in developing new agrochemicals aimed at pest control. The specificity of these compounds can lead to reduced environmental impact compared to traditional pesticides .

Herbicide Development
The potential use of triazolo-phthalazine derivatives as herbicides is under investigation. Their ability to inhibit specific biochemical pathways in plants suggests they could be effective in controlling unwanted vegetation while minimizing harm to crops .

Mechanism of Action

The mechanism of action of (E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol involves its interaction with specific molecular targets. The triazolophthalazine moiety can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the hydrazone linkage can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their physicochemical/biological properties:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Bioactivity Reference
(E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol C₁₉H₁₅N₇O 373.37 g/mol Triazolo-phthalazine core, hydrazone, phenol Antimicrobial (predicted)
3-Methyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine C₁₇H₁₄N₄ 274.33 g/mol Triazolo-phthalazine core, methyl substituents Not reported; structural analogue
3-Ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine C₁₃H₁₁FN₄S 298.32 g/mol Triazolo-thiadiazine core, ethyl, fluorophenyl Antifungal (Candida spp.)
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Varies ~400–450 g/mol Triazolo-thiadiazole, pyrazole, methoxyphenyl Antifungal (14α-demethylase inhibition)

Spectroscopic Characterization

  • ¹H-NMR: The phenolic proton in the title compound appears as a singlet at δ ~10.5 ppm, absent in non-phenolic analogues like 3-Methyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine .
  • IR Spectroscopy : The hydrazone (C=N) stretch at ~1600 cm⁻¹ distinguishes the title compound from triazolo-thiadiazoles, which exhibit C-S stretches near 650 cm⁻¹ .

Bioactivity and Target Interactions

  • Antifungal Activity: The title compound’s hydrazone moiety enhances hydrogen bonding with fungal lanosterol 14α-demethylase (CYP51), similar to triazolo-thiadiazoles (e.g., 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo-thiadiazole), which show IC₅₀ values of 2.5–8.0 µM against Candida spp. .
  • Antimicrobial Potential: Structural similarity to 3-Ethyl-6-(4-fluorophenyl)-triazolo-thiadiazine (), which inhibits bacterial DNA gyrase, suggests comparable mechanisms for the title compound .

Molecular Docking and Structure-Activity Relationships (SAR)

  • Triazolo-phthalazine Core : Docking studies (e.g., ) reveal that the planar triazolo-phthalazine ring interacts with hydrophobic pockets in CYP51, while the hydrazone linker forms hydrogen bonds with catalytic residues .
  • Substituent Effects: Methyl or methoxy groups on phenyl rings (e.g., 3-Methyl-6-(4-methylphenyl)-triazolo-phthalazine) enhance lipophilicity and membrane penetration, but the phenolic group in the title compound may improve solubility and target affinity .

Biological Activity

(E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and relevant case studies.

  • Molecular Formula : C20H14N6O
  • Molecular Weight : 354.36 g/mol
  • CAS Number : 497249-03-3

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from phthalic anhydride and utilizing various reagents to construct the triazole and phthalazine frameworks. The methodologies often include condensation reactions and cyclization steps that yield the final product with high purity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazolo[3,4-a]phthalazine exhibit significant antimicrobial properties. A study synthesized a series of these derivatives and tested their efficacy against various bacterial strains. Notably, one derivative demonstrated inhibitory activity against Staphylococcus aureus and other pathogens, suggesting that the triazole moiety contributes to the antimicrobial potency .

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects against cancer cell lines such as A549 (lung cancer). The mechanism of action may involve apoptosis induction and disruption of cell cycle progression. Molecular docking studies revealed strong interactions with targets involved in cancer proliferation pathways .

Case Studies

  • Antibacterial Study :
    • Method : Well diffusion method was employed to assess antimicrobial activity.
    • Results : The compound showed a minimum inhibitory concentration (MIC) against various Gram-positive and Gram-negative bacteria.
    • : The presence of the triazole ring significantly enhances antibacterial activity .
  • Cytotoxicity Assay :
    • Cell Line : A549 lung cancer cells were treated with varying concentrations of the compound.
    • Method : MTT assay was used to determine cell viability post-treatment.
    • Findings : A dose-dependent reduction in cell viability was observed, indicating potential as an anticancer agent .

Data Summary

Biological ActivityMethodologyKey Findings
AntimicrobialWell diffusion methodEffective against Staphylococcus aureus
CytotoxicityMTT assayDose-dependent cytotoxicity in A549 cells

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